(5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol

Medicinal Chemistry Drug Design Pharmacokinetics

This compound is a 1,2,4-oxadiazole heterocyclic building block with a cyclopentyl group at the 5-position and a methanol functional handle at the 3-position. It features a moderate LogP of 0.29, adheres to the Rule of Three for fragment-based screening, and offers a non-planar shape for exploring novel binding sub-pockets. Ideal for SAR studies, kinase inhibitor development, and diverse library synthesis.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 915920-03-5
Cat. No. B1531253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol
CAS915920-03-5
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NC(=NO2)CO
InChIInChI=1S/C8H12N2O2/c11-5-7-9-8(12-10-7)6-3-1-2-4-6/h6,11H,1-5H2
InChIKeyYAUAWIRKPIBZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

915920-03-5 | (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol - Technical Baseline for Scientific Procurement


(5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol (CAS 915920-03-5) is a heterocyclic building block characterized by a cyclopentyl substituent at the 5-position and a methanol group at the 3-position of a 1,2,4-oxadiazole core . Its molecular formula is C8H12N2O2 with a molecular weight of 168.19 g/mol . It is a neutral, free-base compound with a predicted LogP of 0.29, indicating moderate lipophilicity . The compound is primarily utilized as a research intermediate for synthesizing diverse chemical libraries in medicinal chemistry and drug discovery programs, due to the 1,2,4-oxadiazole ring's established role as a privileged pharmacophore .

Procurement Alert: Why Generic 1,2,4-Oxadiazole Substitution Is Not Advisable for (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol


Substituting (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol with a structurally similar analog cannot be done without careful consideration due to quantifiable differences in physicochemical properties that directly influence biological activity and experimental outcomes. The 1,2,4-oxadiazole class is known for its structure-dependent activity, where even minor changes in substituents at the 3- and 5-positions drastically alter pharmacological profiles . As demonstrated in quantitative structure-activity relationship (QSAR) studies, the lipophilicity and steric bulk of the substituents are key drivers of activity [1]. The specific cyclopentyl group at the 5-position of this compound confers a distinct LogP (0.29) compared to analogs with methyl, phenyl, or other substituents. This difference directly impacts membrane permeability, target binding, and metabolic stability, making unverified substitution a source of significant experimental error [2].

Quantitative Differentiation Evidence: (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol vs. Key Analogs


Lipophilicity (LogP) Comparison: Impact on Predicted CNS Permeability

The predicted LogP value for (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol is 0.29 . This is a direct quantitative comparator for assessing its drug-likeness and potential for crossing biological membranes. This value differs from other analogs; for instance, while data for the (5-phenyl-1,2,4-oxadiazol-3-yl)methanol analog is not explicitly reported, the phenyl group is generally known to impart a significantly higher LogP (typically >1.5), indicating greater lipophilicity. The cyclopentyl group provides a balanced, moderate lipophilicity profile, which is often desirable for achieving optimal oral bioavailability and central nervous system (CNS) penetration, as defined by Lipinski's Rule of Five and other drug-likeness metrics [1].

Medicinal Chemistry Drug Design Pharmacokinetics

Molecular Weight and Rotatable Bond Count: A Differentiated Fragment for Library Synthesis

The compound has a molecular weight of 168.19 g/mol and contains only 2 rotatable bonds . This positions it favorably within the 'Rule of Three' guidelines for fragment-based drug discovery (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3, rotatable bonds ≤ 3) [1]. Compared to a direct analog, (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol (MW 176.17), the cyclopentyl derivative has a similar but slightly lower molecular weight and comparable low conformational flexibility [2].

Fragment-Based Drug Discovery Chemical Library Synthesis Lead Optimization

Structural Confirmation: NMR and Purity Data for Research Reproducibility

Vendor specifications indicate a typical purity of 95% . The compound's identity is confirmed by 1H NMR spectroscopy, ensuring the correct regioisomer (5-cyclopentyl) has been synthesized, as opposed to the isomeric (3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanol . In synthetic applications, the use of an incorrect or mixed regioisomer can lead to dramatically different biological or chemical outcomes. The provision of spectral data is a critical, albeit qualitative, differentiator for procurement.

Analytical Chemistry Quality Control Research Reproducibility

Class-Level Potential: 1,2,4-Oxadiazole as a Privileged Scaffold in Kinase Inhibition

The 1,2,4-oxadiazole core is a well-established pharmacophore in medicinal chemistry, particularly as a bioisostere for amides and esters and as a key component in numerous kinase inhibitors [1]. While direct activity data for (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol is not available in primary literature, the class itself demonstrates proven utility. For example, 1,2,4-oxadiazole derivatives have shown significant anticancer activity; compound 7i in one study exhibited promising cytotoxicity against the DU145 prostate cancer cell line, and the 1,2,4-oxadiazole scaffold is essential for this activity [2]. The cyclopentyl substituent on our target compound provides a distinct steric and electronic environment, offering a unique vector for exploring structure-activity relationships (SAR) within this validated chemical space.

Kinase Inhibition Anticancer Research Privileged Scaffolds

Procurement-Linked Application Scenarios for (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases

As a low-molecular-weight fragment (168.19 g/mol) that adheres to the 'Rule of Three', (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol is an ideal candidate for inclusion in fragment screening libraries . Its 1,2,4-oxadiazole core is a known kinase hinge-binding motif, and the cyclopentyl group offers a unique, non-planar shape that can be used to explore novel binding sub-pockets and improve selectivity over other kinase inhibitors. The availability of 1H NMR and defined purity data ensures reliable, reproducible screening results .

Medicinal Chemistry Lead Optimization via Structure-Activity Relationship (SAR) Studies

This compound is a strategic choice for medicinal chemists performing SAR studies on a lead series containing a 1,2,4-oxadiazole. Its moderate LogP of 0.29 can be used to fine-tune the lipophilicity and pharmacokinetic profile of a lead compound. Substituting a phenyl ring (higher LogP) or a methyl group (lower LogP) with a cyclopentyl group allows for incremental adjustments to a molecule's ADME properties, which is a data-driven approach to improving drug-likeness.

Synthesis of Diverse Chemical Libraries for Phenotypic Screening

The compound serves as a versatile building block for constructing diverse compound libraries. The primary alcohol (-CH2OH) at the 3-position can be readily functionalized (e.g., via oxidation to an aldehyde/carboxylic acid, or conversion to a leaving group for nucleophilic substitution) to create a variety of more complex molecules . This synthetic handle, combined with the unique 5-cyclopentyl substituent, enables the rapid generation of structurally diverse analogs for phenotypic or target-based screening assays.

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